Cas no 1214385-22-4 (2-(4-Fluorophenyl)isonicotinonitrile)

2-(4-Fluorophenyl)isonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2-(4-fluorophenyl)pyridine-4-carbonitrile
- 2-(4-Fluorophenyl)isonicotinonitrile
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- インチ: 1S/C12H7FN2/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12/h1-7H
- InChIKey: RNVPFIDQIFJLMP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=C(C#N)C=CN=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 250
- XLogP3: 2.3
- トポロジー分子極性表面積: 36.7
2-(4-Fluorophenyl)isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029000466-1g |
2-(4-Fluorophenyl)isonicotinonitrile |
1214385-22-4 | 95% | 1g |
$2923.95 | 2023-09-04 | |
Alichem | A029000466-250mg |
2-(4-Fluorophenyl)isonicotinonitrile |
1214385-22-4 | 95% | 250mg |
$1078.00 | 2023-09-04 | |
Alichem | A029000466-500mg |
2-(4-Fluorophenyl)isonicotinonitrile |
1214385-22-4 | 95% | 500mg |
$1735.55 | 2023-09-04 |
2-(4-Fluorophenyl)isonicotinonitrile 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-(4-Fluorophenyl)isonicotinonitrileに関する追加情報
2-(4-Fluorophenyl)isonicotinonitrile: A Comprehensive Overview
The compound with CAS No 1214385-22-4, commonly referred to as 2-(4-Fluorophenyl)isonicotinonitrile, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of isonicotinonitrile, a well-known heterocyclic compound with a pyridine ring substituted at the 2-position. The introduction of a fluorophenyl group at the 4-position further enhances its chemical versatility, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly in the development of novel therapeutics targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. The fluorine atom in 2-(4-Fluorophenyl)isonicotinonitrile plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its reactivity and bioavailability. This makes it an ideal candidate for exploring new drug delivery systems and optimizing pharmacokinetic profiles.
In terms of synthesis, 2-(4-Fluorophenyl)isonicotinonitrile can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and catalytic cross-coupling techniques. Researchers have demonstrated that the use of palladium-catalyzed Suzuki-Miyaura coupling reactions can efficiently construct the carbon-fluorine bond, leading to high yields and excellent purity. These advancements in synthetic methodology have significantly contributed to the scalability of this compound for large-scale production.
The structural uniqueness of 2-(4-Fluorophenyl)isonicotinonitrile also lends itself to applications in materials science. For instance, its ability to form stable coordination complexes with transition metals has been exploited in the development of novel catalysts for organic transformations. Recent findings indicate that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating superior catalytic activity compared to traditional ligands. This opens up new avenues for its use in green chemistry and sustainable chemical processes.
Moreover, 2-(4-Fluorophenyl)isonicotinonitrile has shown promise in agricultural chemistry as a potential lead compound for developing herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth regulation has been extensively studied, with encouraging results suggesting its potential as an environmentally friendly alternative to conventional pesticides. Ongoing research is focused on optimizing its selectivity and reducing potential environmental impacts.
In conclusion, 2-(4-Fluorophenyl)isonicotinonitrile (CAS No 1214385-22-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in both academic and industrial settings. As research continues to uncover new insights into its potential uses, this compound is poised to make significant contributions to the advancement of modern science and technology.
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